molecular formula C5H9N3O B2403692 2-(azidomethyl)oxolane CAS No. 181945-10-8

2-(azidomethyl)oxolane

Cat. No.: B2403692
CAS No.: 181945-10-8
M. Wt: 127.147
InChI Key: BUAAYMXHYIEKND-UHFFFAOYSA-N
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Description

2-(azidomethyl)oxolane is an organic compound characterized by the presence of an azide group attached to a tetrahydrofuran ring

Mechanism of Action

Target of Action

2-(Azidomethyl)oxolane, also known as 2-(Azidomethyl)tetrahydrofuran, is a compound that primarily targets the synthesis of oxazolines . Oxazolines are a privileged heterocycle with broad applications . , but also a versatile functional group in organic synthesis.

Mode of Action

The compound interacts with its targets through a mild catalytic process . This process complements the conventional oxazoline synthesis based on non-catalytic cyclization of β-hydroxy or unsaturated amides . It is also a new addition to the reactivity profile of oxetanes leading to heterocycles . In the presence of In (OTf) 3, various 3-amido oxetanes undergo smooth intramolecular cyclization to form the corresponding 2-oxazolines .

Biochemical Pathways

The biochemical pathways affected by this compound involve the synthesis of oxazolines from oxetanes . This process provides rapid access to various natural products and antibacterial molecules . The development of efficient approaches for oxazoline synthesis has been a constant pursuit in organic synthesis .

Pharmacokinetics

The compound’s adme properties and their impact on bioavailability would be crucial for its potential use in medicinal chemistry and organic synthesis .

Result of Action

The result of the compound’s action is the efficient synthesis of oxazolines from oxetanes . This protocol provides rapid access to various natural products and antibacterial molecules . It also leads to the formation of some valuable oxazoline-based bidentate ligands .

Action Environment

The action environment can influence the compound’s action, efficacy, and stability. For instance, the process of synthesizing oxazolines from oxetanes requires moderate heating Therefore, temperature could be a significant environmental factor

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(azidomethyl)oxolane typically involves the reaction of tetrahydrofuran with azidomethyl reagents. One common method is the nucleophilic substitution reaction where tetrahydrofuran is treated with sodium azide in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction parameters can further improve the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-(azidomethyl)oxolane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(azidomethyl)oxolane has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-(azidomethyl)oxolane is unique due to its combination of the tetrahydrofuran ring and azide group, which imparts distinct reactivity and versatility in synthetic applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various research and industrial contexts .

Properties

IUPAC Name

2-(azidomethyl)oxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c6-8-7-4-5-2-1-3-9-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUAAYMXHYIEKND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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